

Spectroscopic Data of Carmichaenine D: A Technical Guide

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Compound of Interest

Compound Name: Carmichaenine D

Cat. No.: B12303170

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Introduction

Carmichaenine D is a C19-diterpenoid alkaloid isolated from the genus *Aconitum*, notably from *Aconitum carmichaelii*. These alkaloids are of significant interest to researchers due to their complex structures and diverse biological activities. The structural elucidation of these natural products relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This guide provides a comprehensive overview of the spectroscopic data and the experimental protocols typically employed in the characterization of **Carmichaenine D** and related diterpenoid alkaloids.

Due to the limited availability of specific spectroscopic data for **Carmichaenine D** in the public domain, this guide will utilize data from a closely related and structurally representative C19-diterpenoid alkaloid, 1-epi-hokbusine A, also isolated from *Aconitum carmichaelii*, to illustrate the principles and data presentation.

Spectroscopic Data

The structural determination of C19-diterpenoid alkaloids is achieved through the detailed analysis of their spectroscopic data. The following tables summarize the key NMR, MS, and IR data for the representative compound, 1-epi-hokbusine A.

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful tool for elucidating the complex carbon skeleton and stereochemistry of diterpenoid alkaloids. 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for unambiguous assignments.

Table 1: ^1H NMR Spectroscopic Data for 1-epi-hokbusine A (500 MHz, CDCl_3)

Position	δ H (ppm)	Multiplicity	J (Hz)
1	3.42	m	
2	2.58	m	
3	3.95	m	
5	4.10	d	6.5
6	4.35	t	5.0
7	2.75	m	
9	2.90	m	
10	3.20	d	7.0
13	2.95	m	
14	4.90	t	5.0
15	2.40	m	
16	3.80	m	
17	2.85	s	
19a	2.70	d	12.0
19b	3.10	d	12.0
N-CH ₂	2.50, 2.80	m	
N-CH ₃	1.10	t	7.0
1-OCH ₃	3.30	s	
6-OCH ₃	3.40	s	
8-OCH ₃	3.25	s	
16-OCH ₃	3.35	s	
18-OCH ₃	3.15	s	

Table 2: ^{13}C NMR Spectroscopic Data for 1-epi-hokbusine A (125 MHz, CDCl_3)

Position	δ C (ppm)	Position	δ C (ppm)
1	82.5	11	50.2
2	26.5	12	35.5
3	34.8	13	45.0
4	39.0	14	75.5
5	52.5	15	38.0
6	83.0	16	82.0
7	48.5	17	61.5
8	77.0	18	78.0
9	45.5	19	58.0
10	41.0	N-CH ₂	49.0
N-CH ₃	13.5		
1-OCH ₃	56.0	6-OCH ₃	59.0
8-OCH ₃	56.5	16-OCH ₃	56.2
18-OCH ₃	57.5		

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the alkaloid. High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula.

Table 3: Mass Spectrometry Data for a Representative C19-Diterpenoid Alkaloid

Technique	Ion	m/z
ESI-MS	[M+H] ⁺	496
HR-ESI-MS	[M+H] ⁺	496.3325 (Calculated for C ₂₇ H ₄₅ NO ₆ ; 496.3320)

Infrared (IR) Spectroscopy Data

Infrared spectroscopy is used to identify the presence of specific functional groups within the molecule.

Table 4: Infrared (IR) Spectroscopy Data for a Representative C19-Diterpenoid Alkaloid

Wavenumber (cm ⁻¹)	Assignment
3450	O-H stretching
2930, 2870	C-H stretching (aliphatic)
1460	C-H bending
1090	C-O stretching (ether and alcohol)

Experimental Protocols

The isolation and spectroscopic analysis of C19-diterpenoid alkaloids from *Aconitum* species involve a series of well-established procedures.

Isolation and Purification

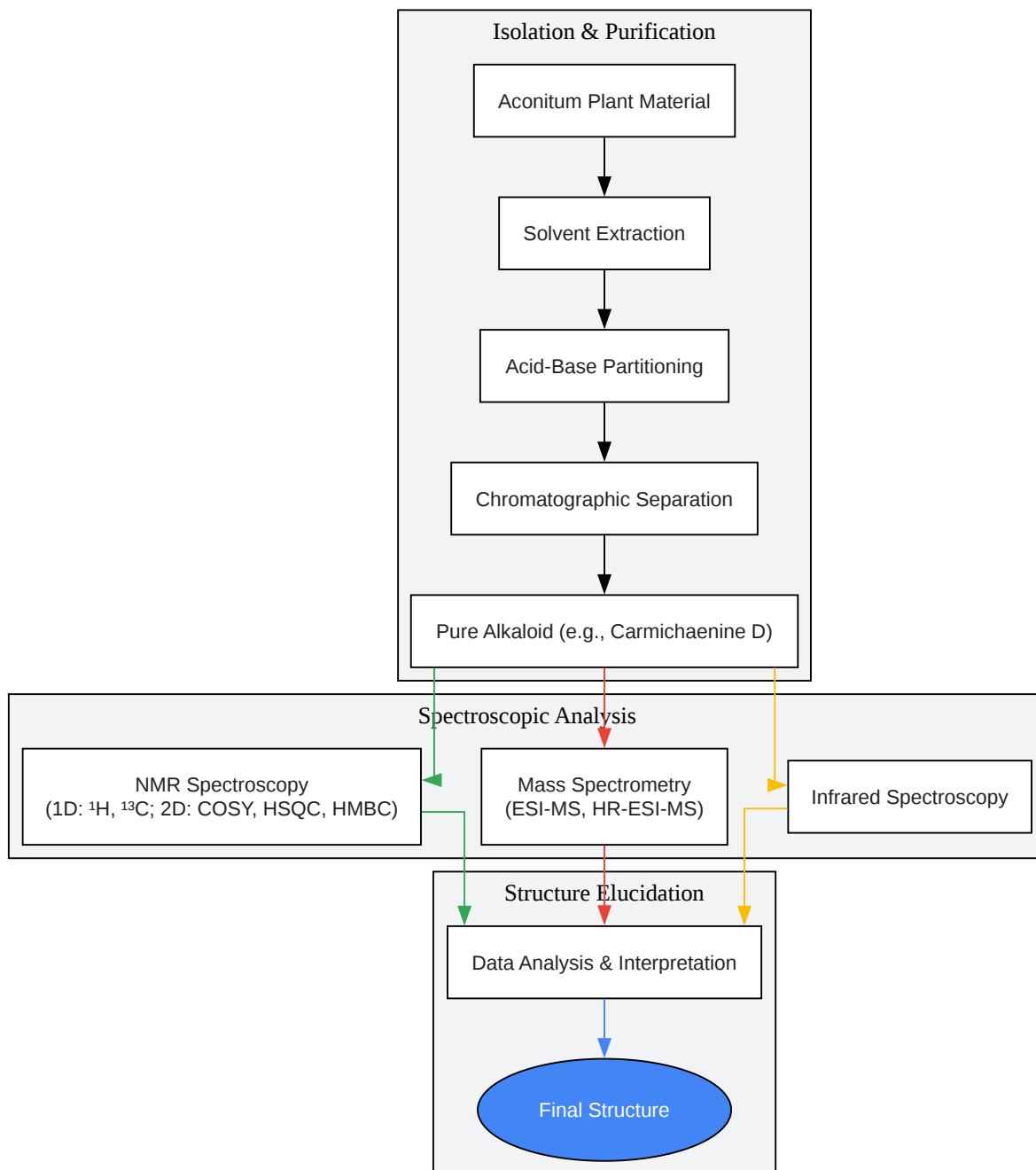
- Extraction: The air-dried and powdered plant material (e.g., roots of *Aconitum carmichaelii*) is typically extracted with a solvent such as methanol or ethanol at room temperature.
- Acid-Base Partitioning: The crude extract is subjected to an acid-base partitioning procedure to separate the alkaloids from other constituents. The extract is dissolved in an acidic solution (e.g., 2% HCl) and then washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with ammonia solution to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to obtain the crude alkaloid fraction.
- Chromatographic Separation: The crude alkaloid mixture is further purified using a combination of chromatographic techniques, including silica gel column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), often with a C18 reversed-phase column.

Spectroscopic Analysis

- **NMR Spectroscopy:** NMR spectra are recorded on a high-field spectrometer (typically 400 MHz or higher). Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl_3) or methanol-d₄ (CD_3OD), with tetramethylsilane (TMS) used as an internal standard. 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC, NOESY) spectra are acquired to establish the complete structure and relative stereochemistry.
- **Mass Spectrometry:** Mass spectra are typically obtained using electrospray ionization (ESI) or fast atom bombardment (FAB) techniques. High-resolution mass spectrometry (HR-ESI-MS or HR-FAB-MS) is used to determine the elemental composition and confirm the molecular formula.
- **Infrared Spectroscopy:** IR spectra are recorded on an FT-IR spectrometer. Samples are typically prepared as a thin film on a KBr pellet or dissolved in a suitable solvent.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a C19-diterpenoid alkaloid like **Carmichaenine D**.

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Caption: Workflow for the isolation and spectroscopic analysis of C19-diterpenoid alkaloids.

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